3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid
Overview
Description
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 187949-86-6 . It has a molecular weight of 254.72 .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of this compound includes a thiophene ring, an amino group, a carboxylic acid group, and a chlorophenyl group .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Scientific Research Applications
Synthetic Applications :
- A study by Corral & Lissavetzky (1984) explores a method to produce 3,5-dialkoxythiophene-2-carboxylic acids, which could be useful in synthesizing derivatives related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (Corral & Lissavetzky, 1984).
Antimicrobial Activity :
- Arora et al. (2013) synthesized and characterized compounds related to this compound, demonstrating their antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Potential in Anti-Inflammatory and Antioxidant Applications :
- Kumar, Anupama, & Khan (2008) researched acid chloride derivatives of a similar compound, showing significant anti-inflammatory and antioxidant activities (Kumar, Anupama, & Khan, 2008).
Electrochemical Properties :
- McTiernan & Chahma (2010) studied the synthesis and characterization of amino acids functionalized with thiophene derivatives, highlighting their stability and electrochemical properties (McTiernan & Chahma, 2010).
Antinociceptive Activity :
- Shipilovskikh et al. (2020) synthesized N-substituted derivatives related to this compound, studying their antinociceptive activity (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Applications in Organic Synthesis :
- Gewald et al. (1976) reviewed methods for synthesizing 2-aminothiophenes and their reactions, which are likely applicable to the synthesis and manipulation of this compound (Gewald, 1976).
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as sulfanilides . These compounds generally have a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Mode of Action
Based on its structural similarity to other sulfanilides, it is likely that it interacts with its targets through the sulfanilide moiety .
Pharmacokinetics
It is known that the compound has a molecular weight of 25472 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature may play a role in its stability.
properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXGCKIKMLVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441493 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187949-86-6 | |
Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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